Thiocyanic acid, barium salt, trihydrate

Übersicht

Beschreibung

Synthesis Analysis

Barium thiocyanate is prepared by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . Recent advances in photochemical and electrochemically induced thiocyanation have been made for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .Molecular Structure Analysis

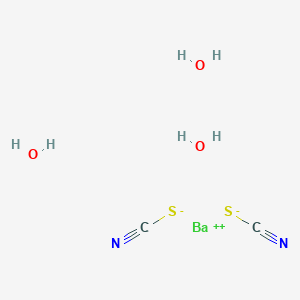

The molecular formula of Barium thiocyanate is C2BaN2S2 . The molecular weight is 253.492 Da . The thiocyanate ion (SCN-) and a suitable cation form the salts and esters of thiocyanic acid .Chemical Reactions Analysis

Thiocyanates are found in biologically active and pharmacological compounds and can be converted into various functional groups . Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .Physical And Chemical Properties Analysis

Barium thiocyanate appears as white crystals . It is soluble in water and in alcohol . It is also deliquescent . The density is 1.126g/cm3 . The boiling point is 146ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen

1. Photo- and Electrochemically Initiated Thiocyanation Reactions

- Summary of Application: Thiocyanic acid salts are used as a source of thiocyanato group in photo- and electrochemically initiated thiocyanation reactions . These reactions are used to introduce a thiocyanato (SCN) group into organic molecules .

- Methods of Application: The key stage in photo- or electrochemical thiocyanation is the generation of SCN radical via one-electron oxidation of SCN anion, followed by its addition to the substrate . Photocatalytic approaches using air as a “green oxidant” and visible-light photocatalysts to perform thiocyanation reactions have been developed .

- Results or Outcomes: The chemistry of organic thiocyanates has attracted growing interest since these compounds are used in agrochemistry for the design of insecticidal, fungicidal, and bactericidal agents .

2. Synthesis of Organosulfur Compounds

- Summary of Application: Thiocyanates are found in biologically active and pharmacological compounds and can be converted into various functional groups . They are one of the most prominent organic scaffolds .

- Methods of Application: Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .

- Results or Outcomes: Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .

3. Tautomerism Study

- Summary of Application: Thiocyanic acid exists as a tautomer with isothiocyanic acid . The study of this tautomerism is important for understanding the chemical behavior of these compounds .

- Methods of Application: The tautomerism can be studied using various spectroscopic techniques .

- Results or Outcomes: The isothiocyanic acid tautomer tends to dominate with the compound being about 95% isothiocyanic acid in the vapor phase .

4. Synthesis of Sulfur-Containing Compounds

- Summary of Application: Thiocyanates, which can be derived from thiocyanic acid, are used as synthetic precursors for a range of sulfur heterocycles and sulfur-containing compounds . These compounds have many biological features that are useful in various sectors, such as medicine, pesticides, and materials .

- Methods of Application: The formation of C–SCN bonds is a common method for producing organothiocyanates . This can be achieved through nucleophilic substitution, electrophilic substitution, and free radical thiocyanation .

- Results or Outcomes: Organic chemists have concentrated their efforts into exploring thiocyanation reactions and applications, which has led to the development of a number of well-established and highly successful methods for generating C–SCN bonds .

5. Study of Tautomerism

- Summary of Application: Thiocyanic acid exists as a tautomer with isothiocyanic acid . The study of this tautomerism is important for understanding the chemical behavior of these compounds .

- Methods of Application: The tautomerism can be studied using various spectroscopic techniques .

- Results or Outcomes: The isothiocyanic acid tautomer tends to dominate with the compound being about 95% isothiocyanic acid in the vapor phase .

6. Synthesis of Isothiocyanates

- Summary of Application: Isothiocyanic acid forms isothiocyanates R−N=C=S, where R stands for an organyl group . These compounds have many biological features that are useful in various sectors, such as medicine, pesticides, and materials .

- Methods of Application: The formation of C–SCN bonds is a common method for producing organothiocyanates . This can be achieved through nucleophilic substitution, electrophilic substitution, and free radical thiocyanation .

- Results or Outcomes: Organic chemists have concentrated their efforts into exploring thiocyanation reactions and applications, which has led to the development of a number of well-established and highly successful methods for generating C–SCN bonds .

Safety And Hazards

Eigenschaften

IUPAC Name |

barium(2+);dithiocyanate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVMWHWKIBOLMH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BaN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiocyanic acid, barium salt, trihydrate | |

CAS RN |

68016-36-4 | |

| Record name | Barium thiocyanate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068016364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARIUM THIOCYANATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65E3UHC08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)